

# Synthesis of 2-Fluoro-3-iodopyridine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-3-iodopyridine

Cat. No.: B038475

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## Introduction

**2-Fluoro-3-iodopyridine** is a key heterocyclic intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its unique substitution pattern, featuring both a fluorine and an iodine atom, allows for diverse functionalization. The fluorine atom can enhance metabolic stability and bioavailability of target molecules, while the iodine atom serves as a versatile handle for various cross-coupling reactions, making it a valuable building block in medicinal chemistry for the development of novel therapeutics in areas such as oncology and neurology.[1] This guide provides a comprehensive overview of the primary synthetic route to **2-Fluoro-3-iodopyridine**, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

## Physicochemical Properties

**2-Fluoro-3-iodopyridine** is typically a white to light yellow or salmon-colored solid with a melting point in the range of 44-48°C.[1][3][4] It is characterized by the molecular formula  $C_5H_3FIN$  and a molecular weight of approximately 222.99 g/mol.[3]

Property	Value	Reference
CAS Number	113975-22-7	[1][3]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> FIN	[1][3]
Molecular Weight	222.99 g/mol	[3]
Appearance	White to light yellow solid	[1][2]
Melting Point	44-48 °C	[3][4]
Boiling Point	230.3°C at 760 mmHg	[1]
Purity	≥97-99%	[1][3]

## Synthetic Pathway: Directed Ortho-Metalation

The most common and efficient method for the synthesis of **2-Fluoro-3-iodopyridine** is the directed ortho-metalation of 2-fluoropyridine.[1] This regioselective method utilizes a strong base, typically Lithium Diisopropylamide (LDA), to deprotonate the 3-position of the pyridine ring, which is activated by the adjacent fluorine atom. The resulting lithiated intermediate is then quenched with an iodine source to yield the desired product.[1]

## Experimental Workflow Diagram



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